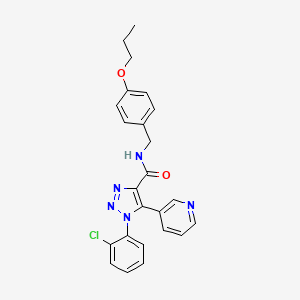
1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
1,2,3-Triazole derivatives are known for their potential as antitumor , antimicrobial , and anti-inflammatory agents . The specific compound under discussion exhibits several promising biological activities:
- Anticancer Activity : Studies have shown that triazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, indicating potential for therapeutic use in infections.
Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
-
Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can lead to cell cycle arrest and apoptosis in cancer cells. The compound's IC50 values in different cancer cell lines suggest potent activity:
Cell Line IC50 (µM) MCF-7 1.1 HCT-116 2.6 HepG2 1.4
These values indicate that the compound is more effective than standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
Results showed notable inhibition against these strains, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives similar to the compound :
- Anticancer Studies : A study compared various triazole derivatives, revealing that modifications to the phenyl ring enhanced anticancer activity. The presence of halogen substituents was found to improve potency against lung cancer cells .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of triazole compounds against E. coli and S. aureus, demonstrating that certain structural modifications significantly increased their antibacterial effectiveness .
Molecular Docking Studies
Molecular docking studies support the observed biological activities by illustrating how the compound interacts with target proteins involved in cancer progression and bacterial resistance mechanisms. These computational studies provide insights into binding affinities and potential modes of action.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-2-14-32-19-11-9-17(10-12-19)15-27-24(31)22-23(18-6-5-13-26-16-18)30(29-28-22)21-8-4-3-7-20(21)25/h3-13,16H,2,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGOADDLVYPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













